molecular formula C19H23N3O4S B5179265 2-[4-(1-piperidinylsulfonyl)phenoxy]-N-(4-pyridinylmethyl)acetamide

2-[4-(1-piperidinylsulfonyl)phenoxy]-N-(4-pyridinylmethyl)acetamide

Cat. No. B5179265
M. Wt: 389.5 g/mol
InChI Key: KOYWAHPHZWBNSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(1-piperidinylsulfonyl)phenoxy]-N-(4-pyridinylmethyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is commonly known as PSB-603 and belongs to the class of sulfonamide compounds. PSB-603 has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for various research applications.

Mechanism of Action

The mechanism of action of PSB-603 is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This, in turn, leads to the modulation of various biochemical pathways, resulting in the observed physiological effects.
Biochemical and Physiological Effects:
PSB-603 has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. The compound has also been found to have antitumor properties, inhibiting the growth and proliferation of cancer cells. Additionally, PSB-603 has been shown to have anti-inflammatory effects, reducing inflammation in various tissues and organs.

Advantages and Limitations for Lab Experiments

One of the main advantages of PSB-603 is its wide range of potential applications in scientific research. The compound has been found to have various biochemical and physiological effects, making it a promising candidate for various research applications. However, one of the main limitations of PSB-603 is its complex synthesis process, which can make it difficult and expensive to produce in large quantities.

Future Directions

There are several future directions for research on PSB-603. One potential area of research is the development of new synthetic methods for the compound, which could make it easier and more cost-effective to produce. Additionally, further research is needed to fully understand the mechanism of action of PSB-603 and its potential applications in the treatment of various diseases and disorders. Finally, more studies are needed to evaluate the safety and efficacy of PSB-603 in clinical settings, which could pave the way for its use as a therapeutic agent in the future.
Conclusion:
In conclusion, PSB-603 is a promising compound with a wide range of potential applications in scientific research. Its complex synthesis process and limited availability make it a challenging compound to work with, but its potential therapeutic benefits make it a promising candidate for future research. Further studies are needed to fully understand the mechanism of action of PSB-603 and its potential applications in the treatment of various diseases and disorders.

Synthesis Methods

The synthesis of PSB-603 is a complex process that involves several steps. The compound is typically synthesized using a combination of organic synthesis techniques, such as nucleophilic substitution and condensation reactions. The final product is obtained through a purification process that involves crystallization and recrystallization.

Scientific Research Applications

PSB-603 has been extensively studied for its potential therapeutic applications. The compound has been found to have antimicrobial, antitumor, and anti-inflammatory properties. It has also been shown to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-(4-piperidin-1-ylsulfonylphenoxy)-N-(pyridin-4-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S/c23-19(21-14-16-8-10-20-11-9-16)15-26-17-4-6-18(7-5-17)27(24,25)22-12-2-1-3-13-22/h4-11H,1-3,12-15H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOYWAHPHZWBNSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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